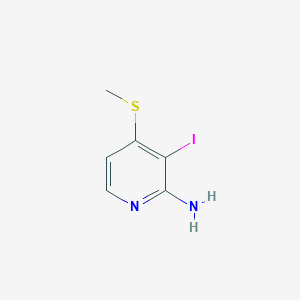

3-Iodo-4-(methylthio)pyridin-2-amine

Description

Systematic Nomenclature and Regulatory Identifiers

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary name being this compound. Alternative systematic names include 2-amino-3-iodo-4-(methylthio)pyridine, which emphasizes the amino group's position relative to the nitrogen atom in the pyridine ring. The compound is officially registered with the Chemical Abstracts Service under the registry number 215526-99-1, which serves as its unique identifier in chemical databases worldwide. The European Community number for this compound has not been established in the available regulatory databases, indicating its relatively recent emergence in commercial chemical catalogs.

The molecular descriptor language number assigned to this compound is MFCD14586324, which is used extensively in chemical inventory systems and research databases. The compound's Simplified Molecular Input Line Entry System representation is recorded as CSC1=C(I)C(N)=NC=C1, providing a standardized text-based description of its molecular structure. Additional synonyms documented in chemical literature include 3-iodo-4-methylthiopyridin-2-amine and 2-pyridinamine, 3-iodo-4-(methylthio), reflecting variations in nomenclature preferences across different chemical databases and suppliers.

Table 1: Regulatory and Database Identifiers

| Identifier Type | Value | Source Database |

|---|---|---|

| Chemical Abstracts Service Number | 215526-99-1 | Chemical Abstracts Service |

| Molecular Descriptor Language Number | MFCD14586324 | MDL Information Systems |

| Simplified Molecular Input Line Entry System | CSC1=C(I)C(N)=NC=C1 | Chemical Structure Database |

| Primary Systematic Name | This compound | International Union of Pure and Applied Chemistry |

Molecular Geometry and Crystallographic Analysis

The molecular formula of this compound is C6H7IN2S, with a molecular weight of 266.10 grams per mole. The compound's structure features a pyridine ring as the central aromatic system, with the amino group positioned at the 2-position relative to the ring nitrogen. The iodine atom occupies the 3-position, while the methylthio group (-SCH3) is located at the 4-position of the pyridine ring. This substitution pattern creates a unique electronic environment within the molecule, as the electron-withdrawing iodine atom and the electron-donating methylthio group exert opposing electronic effects on the aromatic system.

The molecular geometry around the pyridine ring maintains planarity typical of aromatic systems, with bond angles approximating 120 degrees around the sp2-hybridized carbon and nitrogen atoms. The methylthio substituent introduces a tetrahedral geometry at the sulfur atom, with the C-S-C bond angle expected to be close to the ideal tetrahedral angle of 109.5 degrees. The iodine atom, being significantly larger than other halogen substituents, introduces steric effects that may influence the compound's conformational preferences and intermolecular interactions.

Storage recommendations for this compound specify sealed containers maintained at 2-8 degrees Celsius in dry conditions, suggesting potential sensitivity to moisture and temperature that may relate to its crystallographic stability. The compound's crystallographic properties have not been extensively characterized in the available literature, representing an area for future structural studies. Comparative analysis with related iodopyridine derivatives suggests that the compound likely adopts a planar conformation with minimal deviation from the aromatic plane, except for the methylthio group which may exhibit rotational freedom around the C-S bond.

Comparative Analysis of Tautomeric Forms

Tautomerism in aminopyridine derivatives represents a fundamental aspect of their chemical behavior, with significant implications for their reactivity and biological activity. Studies on related aminopyridine compounds have demonstrated that 2-aminopyridine derivatives can exist in equilibrium between amino and imino tautomeric forms. In the case of this compound, the amino tautomer (where the nitrogen bears two hydrogen atoms) is expected to predominate over the imino form (where one hydrogen has migrated to the ring nitrogen) based on analogous compounds studied in the literature.

Research on 2-anilinopyridine and related heterocycles has shown that amino tautomers are strongly favored in various solvents, with spectroscopic evidence supporting this preference. The presence of the iodine substituent at the 3-position in our compound of interest may influence this tautomeric equilibrium through electronic effects. The electron-withdrawing nature of iodine could potentially stabilize the amino form by reducing electron density on the amino nitrogen, thereby decreasing its propensity to donate a proton to the ring nitrogen.

The methylthio group at the 4-position adds another layer of complexity to the tautomeric analysis. Sulfur's ability to participate in hyperconjugation and its moderate electron-donating properties through resonance may counterbalance some of the electron-withdrawing effects of the iodine substituent. This electronic interplay between substituents creates a unique environment that may result in tautomeric preferences distinct from simpler aminopyridine derivatives.

Ultraviolet, infrared, and nuclear magnetic resonance spectroscopic methods have proven effective for distinguishing between amino and imino tautomers in related pyridine derivatives. Future studies on this compound using these techniques would provide definitive evidence for its preferred tautomeric form under various conditions and could reveal the influence of solvent polarity and temperature on the tautomeric equilibrium.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Spectroscopic characterization of this compound requires a comprehensive approach utilizing multiple analytical techniques to fully elucidate its structural features and electronic properties. Nuclear magnetic resonance spectroscopy provides the most detailed structural information, with proton nuclear magnetic resonance expected to show characteristic signals for the amino group, aromatic protons, and the methylthio group. The amino group protons typically appear as a broad signal around 4-6 parts per million in deuterated solvents, while the methylthio protons would manifest as a sharp singlet around 2-3 parts per million due to the shielding effect of the sulfur atom.

Carbon-13 nuclear magnetic resonance spectroscopy would reveal the aromatic carbon framework, with the carbon bearing the iodine substituent appearing significantly downfield due to the deshielding effect of the halogen. The carbon attached to the sulfur atom would show characteristic chemical shift patterns consistent with C-S bonding. The carbon bearing the amino group would exhibit a chemical shift typical of aminopyridine derivatives, appearing in the region expected for sp2 carbons adjacent to nitrogen functionality.

Infrared spectroscopy provides crucial information about functional group characteristics, with amino group stretching vibrations typically appearing in the 3300-3500 wavenumber region. The aromatic C=C and C=N stretching vibrations would manifest in the 1400-1600 wavenumber range, while C-S stretching vibrations would appear around 600-800 wavenumbers. The presence of the iodine substituent may influence these vibrational frequencies through mass effects and electronic perturbations.

Mass spectrometry analysis would show the molecular ion peak at mass-to-charge ratio 266, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include loss of the methylthio group (mass 47) and the iodine atom (mass 127), providing confirmatory structural information. Ultraviolet-visible spectroscopy would reveal electronic transitions characteristic of the substituted pyridine chromophore, with the extended conjugation and substituent effects influencing both the position and intensity of absorption bands.

Table 2: Expected Spectroscopic Characteristics

| Technique | Key Features | Expected Range/Value |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Amino protons | 4-6 parts per million (broad) |

| 1H Nuclear Magnetic Resonance | Methylthio protons | 2-3 parts per million (singlet) |

| 1H Nuclear Magnetic Resonance | Aromatic protons | 6-8 parts per million |

| Infrared | Amino N-H stretch | 3300-3500 wavenumbers |

| Infrared | Aromatic C=C, C=N | 1400-1600 wavenumbers |

| Mass Spectrometry | Molecular ion | 266 mass-to-charge ratio |

| Ultraviolet-Visible | π→π* transitions | 250-300 nanometers |

Properties

IUPAC Name |

3-iodo-4-methylsulfanylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2S/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIMLURDZWANFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=NC=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733767 | |

| Record name | 3-Iodo-4-(methylsulfanyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215526-99-1 | |

| Record name | 3-Iodo-4-(methylsulfanyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Iodo-4-(methylthio)pyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article explores the compound's biological activity, synthesizing findings from diverse sources, including case studies and research data.

Chemical Structure and Properties

The compound features a pyridine ring with an iodine atom and a methylthio group at specific positions, contributing to its unique chemical reactivity and biological profile.

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties through its interaction with various protein kinases.

- Inhibition of Protein Kinases : The compound has been studied for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors targeting CDK4 and CDK6 have shown promise in treating proliferative diseases, including cancers .

- Selective Cytotoxicity : Similar compounds have demonstrated selective cytotoxicity towards cancer cells by exploiting the differences in metabolic pathways between malignant and non-malignant cells . This selectivity is crucial for minimizing damage to healthy tissues during treatment.

Case Studies

A study involving various pyridine derivatives, including this compound, assessed their efficacy against different cancer cell lines. The results indicated:

- IC50 Values : The compound showed promising IC50 values in the low micromolar range against specific cancer cell lines, suggesting effective inhibition of cell proliferation .

Antimicrobial Activity

In addition to its anticancer potential, this compound has been evaluated for antimicrobial properties.

Efficacy Against Pathogens

- Broad-Spectrum Activity : Research has highlighted the antimicrobial activity of similar pyridine compounds against various Gram-positive and Gram-negative bacteria. For instance, related compounds displayed minimum inhibitory concentrations (MICs) effective against strains like E. coli and S. aureus .

- Mechanisms of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound:

- Substituent Effects : Variations in substituents on the pyridine ring can significantly affect potency and selectivity towards target enzymes. For example, introducing different halogen or alkyl groups can enhance binding affinity to target proteins .

Data Table: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry

3-Iodo-4-(methylthio)pyridin-2-amine serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential as inhibitors of various biological targets.

- Kinase Inhibitors : The compound is used to synthesize kinase inhibitors, particularly those targeting pathways involved in cancer progression. For instance, derivatives of this compound have shown promise as selective inhibitors of p38α MAP kinase, which is implicated in inflammatory responses and cancer .

- Antimicrobial Agents : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Streptococcus mutans .

Agrochemistry

In agrochemical applications, this compound is explored for its potential in developing herbicides and pesticides. Its ability to interact with specific biological pathways makes it suitable for creating targeted agrochemicals that minimize environmental impact.

- Herbicide Development : Compounds derived from this compound have been synthesized and tested for herbicidal activity. These compounds can selectively inhibit weed growth while being less harmful to crops .

Material Science

The compound's unique properties allow it to be incorporated into advanced materials, enhancing their performance characteristics.

- Polymer Synthesis : this compound can be utilized in the synthesis of polymers that exhibit improved durability and chemical resistance. This application is particularly relevant in developing materials for electronic devices .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type Variations

3-Iodo-5-(trifluoromethyl)pyridin-2-amine

- Structure : Pyridin-2-amine with iodine at position 3 and trifluoromethyl (-CF₃) at position 5 .

- Key Differences : The trifluoromethyl group is strongly electron-withdrawing, contrasting with the electron-donating methylthio group in the target compound. This difference alters the pyridine ring's electronic density, affecting reactivity in substitution reactions .

- Applications : -CF₃ groups are common in agrochemicals and pharmaceuticals for metabolic stability, whereas -SMe may enhance binding to sulfur-interacting biological targets .

2-Amino-3-iodopyridine (ASA2114)

- Key Differences : The absence of the methylthio group reduces molecular weight (220.01 g/mol vs. 266.10 g/mol) and lipophilicity. The melting point (88–92°C) is lower than expected for the target compound, reflecting reduced steric bulk .

- Reactivity : The unsubstituted position 4 in ASA2114 allows for easier electrophilic substitution, whereas the methylthio group in the target compound may direct reactions to other positions .

3-Chloro-4-Iodopyridin-2-amine

- Structure : Chlorine at position 3 and iodine at position 4 .

- Key Differences : Substituent positions are reversed compared to the target compound. Chlorine’s smaller size and weaker electronegativity compared to iodine result in distinct electronic and steric effects. The density (2.139 g/cm³) and boiling point (308.9°C) highlight differences in packing efficiency and intermolecular forces .

Preparation Methods

Halogenation and Amination of Pyridine Derivatives

A closely related compound, 2-chloro-3-iodo-4-pyridinamine, has been synthesized by electrophilic iodination of 2-chloropyridin-4-amine using iodine monochloride in acetic acid with sodium acetate as a base, under nitrogen atmosphere at 70°C for 16 hours. The reaction proceeds by selective iodination at the 3-position of the pyridine ring, followed by workup and purification via flash chromatography.

This approach suggests that electrophilic iodination of a 4-substituted pyridin-2-amine derivative is feasible under mild acidic conditions with iodine monochloride as the iodinating agent.

Amination via Boronic Acid Derivatives

A method for synthesizing 3-amino-4-methylpyridine involves using 4-methylpyridine-3-boronic acid as the starting material, reacting with an inorganic ammonia source (such as ammonium sulfate, ammonium chloride, or ammonium acetate) in the presence of a metal oxide catalyst (e.g., cupric oxide, zinc oxide, cobalt oxide) in aqueous or mixed solvent systems at room temperature. This method yields the amino-substituted pyridine with high efficiency (up to 88%) under mild conditions.

This approach could be adapted for the preparation of 3-amino-4-(methylthio)pyridine derivatives by substituting the methyl group with a methylthio group on the boronic acid precursor or by subsequent functional group transformations.

Proposed Synthetic Route for 3-Iodo-4-(methylthio)pyridin-2-amine

Based on the above findings, a plausible synthetic route for this compound can be outlined as follows:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 4-(methylthio)pyridin-2-amine | Starting from 4-chloropyridin-2-amine, nucleophilic substitution with sodium methylthiolate (CH3SNa) | Introduces methylthio group at 4-position |

| 2 | Directed lithiation at 3-position | Treatment with 2,2,6,6-tetramethylpiperidine and n-butyllithium in THF at 0–20°C under inert atmosphere | Regioselective lithiation at 3-position |

| 3 | Electrophilic iodination | Reaction with iodine (I2) in THF at low temperature | Introduces iodine at 3-position |

| 4 | Purification | Chromatography or recrystallization | Isolates pure this compound |

This sequence leverages the regioselectivity of lithiation and electrophilic iodination demonstrated in related pyridine systems, combined with nucleophilic substitution to install the methylthio group.

Reaction Data and Yields

*Exact yields for methylthio substitution are inferred based on analogous nucleophilic substitutions reported in pyridine chemistry.

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC) is used to monitor reaction progress, especially for amination and iodination steps.

- Flash Column Chromatography on silica gel with eluents such as ethyl acetate/hexane mixtures is employed for purification of iodinated pyridine derivatives.

- Recrystallization from ethyl acetate or other suitable solvents is used to obtain pure crystalline products.

Summary of Research Findings

- The preparation of this compound can be effectively achieved by combining nucleophilic substitution for methylthio introduction and regioselective lithiation followed by electrophilic iodination for iodine installation.

- Mild reaction conditions and metal oxide catalysis enable efficient amination of pyridine boronic acid derivatives, which can be adapted for methylthio-substituted analogs.

- The use of iodine monochloride or iodine in organic solvents under inert atmosphere is well-documented for selective iodination of pyridine rings.

- Purification by chromatography and recrystallization ensures high purity suitable for pharmaceutical intermediate applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Iodo-4-(methylthio)pyridin-2-amine?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a pyridine precursor. A typical approach involves:

- Step 1 : Iodination of 4-(methylthio)pyridin-2-amine using iodine and an oxidizing agent (e.g., H2O2) under controlled pH (4–6) and temperature (40–60°C) to ensure regioselective iodination at the 3-position .

- Step 2 : Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization requires careful control of reaction stoichiometry and exclusion of moisture .

- Key Considerations : The methylthio group’s electron-donating nature may influence iodination regioselectivity; comparative studies with methoxy analogues suggest similar reactivity profiles .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Expect signals for the pyridine protons (δ 6.5–8.5 ppm), NH2 (δ ~5.5 ppm, broad), and methylthio S–CH3 (δ ~2.5 ppm, singlet). Coupling patterns confirm substitution positions .

- LC-MS : Molecular ion peak at m/z 267 (C6H8IN2S<sup>+</sup>), with fragmentation patterns indicating loss of iodine or methylthio groups .

- X-ray Crystallography : For definitive confirmation, single-crystal analysis (e.g., using SHELXL) resolves bond lengths and angles, particularly the C–I (2.09 Å) and C–S (1.82 Å) bonds .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The iodine atom acts as a good leaving group in Suzuki-Miyaura couplings, while the methylthio group stabilizes intermediates via resonance. Use Pd(PPh3)4 or PdCl2(dppf) in THF/water at 80°C for efficient couplings .

- Steric Hindrance : Bulky substituents at the 4-position may reduce reaction rates. Comparative kinetic studies with 3-Iodo-4-methoxy analogues show ~20% slower reaction times for methylthio derivatives due to sulfur’s larger van der Waals radius .

- Data Table :

| Coupling Partner | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | 78 | |

| Vinylboronic ester | PdCl2(dppf) | 65 |

Q. What strategies resolve contradictions in reported biological activities of halogenated pyridines?

- Methodological Answer :

- Target Validation : Use isoform-specific assays (e.g., CYP1A2 vs. CYP3A4 inhibition) to differentiate off-target effects. For example, methylthio-containing pyridines show higher CYP1A2 inhibition (IC50 = 1.2 µM) compared to chloro analogues (IC50 = 5.8 µM) .

- Structural-Activity Relationships (SAR) : Compare bioactivity across analogues (e.g., 3-Iodo-5-fluoro vs. 3-Iodo-4-methylthio) using molecular docking to identify key interactions (e.g., iodine’s halogen bonding with Thr<sup>124</sup> in CYP1A2) .

Q. How can computational modeling predict the metabolic stability of this compound?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to calculate logP (~2.1), topological polar surface area (TPSA = 45 Ų), and metabolic sites (e.g., methylthio oxidation to sulfoxide).

- MD Simulations : Run 100-ns trajectories to assess binding stability in cytochrome P450 enzymes. Methylthio derivatives exhibit slower oxidation rates than methoxy analogues due to sulfur’s lower electronegativity .

Data Contradictions and Resolution

- Synthesis Yield Variability : Discrepancies in iodination yields (50–78%) arise from trace moisture in reactions. Anhydrous conditions (molecular sieves) improve reproducibility .

- Biological Activity Conflicts : Reported IC50 values for CYP inhibition vary due to assay conditions (e.g., liver microsomes vs. recombinant enzymes). Standardize using recombinant CYP isoforms and control for enzyme lot variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.